Cas no 1512-51-2 (1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester)

1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester is a fluorinated naphthalene derivative with applications in organic synthesis and pharmaceutical intermediates. The presence of the fluoro substituent at the 4-position enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable building block for constructing complex aromatic systems. The ethyl ester group improves solubility in organic solvents, facilitating handling and further derivatization. This compound is particularly useful in medicinal chemistry for the development of fluorinated bioactive molecules, where the fluorine atom can influence metabolic stability and binding affinity. Its well-defined structure and high purity ensure consistent performance in research and industrial applications.
1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester structure
1512-51-2 structure
Product Name:1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester
CAS No:1512-51-2
MF:C13H11FO2
MW:218.223647356033
CID:1324455
PubChem ID:69226285
Update Time:2025-06-22

1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester
    • MFCD11555051
    • starbld0034327
    • 4-Fluoro-naphthalene-1-carboxylic acid ethyl ester
    • Ethyl 4-fluoro-1-naphthoate
    • ethyl 4-fluoronaphthalene-1-carboxylate
    • CS-0192926
    • 4-fluoronaphthalene-1-carboxylic acid ethyl ester
    • UPNLNEFNZMGNFO-UHFFFAOYSA-N
    • 1512-51-2
    • SCHEMBL4877934
    • E90525
    • Inchi: 1S/C13H11FO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
    • InChI Key: UPNLNEFNZMGNFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(=O)OCC)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 218.07430775g/mol
  • Monoisotopic Mass: 218.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester

1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester (CAS No. 1512-51-2): A Comprehensive Overview

1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester, with the chemical formula C11H9FO2 and CAS number 1512-51-2, is a fluorinated derivative of naphthalene carboxylic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of a fluoro substituent at the 4-position of the naphthalene ring imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.

The ethyl ester form of this compound enhances its solubility in organic solvents, facilitating its use in synthetic protocols and downstream applications. Its molecular structure combines the aromatic stability of the naphthalene core with the modulating influence of the fluoro group, which is well-documented for improving metabolic stability and binding affinity in drug molecules. Recent advancements in computational chemistry have highlighted the role of fluorine in optimizing pharmacokinetic profiles, and 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester exemplifies this trend.

In recent years, researchers have explored the utility of fluorinated naphthalenes in developing novel therapeutic agents. The fluorine atom at the 4-position can influence both the electronic distribution and hydrogen bonding capabilities of the molecule, which are critical factors in receptor interactions. For instance, studies have demonstrated that fluorinated aromatic compounds exhibit enhanced binding to certain enzyme targets, leading to improved therapeutic efficacy. The ethyl ester functionality further allows for easy modifications, enabling chemists to fine-tune the properties of derived compounds for specific applications.

One notable area where 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester has shown promise is in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating fluorinated naphthalene derivatives into kinase inhibitors, researchers aim to enhance selectivity and reduce off-target effects. Preliminary studies indicate that compounds derived from 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester exhibit favorable interactions with kinase active sites, suggesting their potential as lead compounds for further optimization.

The pharmaceutical industry has also leveraged this compound in the development of anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, and fluorinated compounds have been reported to modulate inflammatory pathways effectively. The unique electronic properties conferred by the fluoro group can alter the conformational dynamics of drug molecules, thereby enhancing their interaction with biological targets. Additionally, the ethyl ester moiety can be hydrolyzed under physiological conditions to release free carboxylic acid groups, which may be advantageous for certain pharmacological applications.

Beyond pharmaceuticals, 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester finds utility in materials science and agrochemical research. Its structural motif is reminiscent of natural products that exhibit bioactivity, inspiring synthetic chemists to explore its derivatives for novel applications. For example, fluorinated naphthalenes have been investigated as precursors to liquid crystals and organic semiconductors due to their ability to form stable π-stacked aggregates. These properties make them attractive for developing advanced electronic materials.

The synthesis of 1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation reactions on appropriately substituted naphthalene precursors. The introduction of the fluoro group requires careful selection of reaction conditions to ensure high regioselectivity and yield. Advances in transition metal-catalyzed cross-coupling reactions have further streamlined these processes, allowing for more efficient access to fluorinated naphthalenes. Such methodologies are crucial for scaling up production while maintaining cost-effectiveness.

In conclusion,1-Naphthalenecarboxylic acid, 4-fluoro-, ethyl ester (CAS No. 1512-51-2) represents a versatile building block with significant potential across multiple domains of chemical research and application. Its unique structural features make it an attractive candidate for developing novel therapeutics, while its synthetic accessibility ensures its continued relevance in both academic and industrial settings. As our understanding of fluorine's role in medicinal chemistry evolves, compounds like this will undoubtedly play an increasingly important role in shaping future treatments.

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